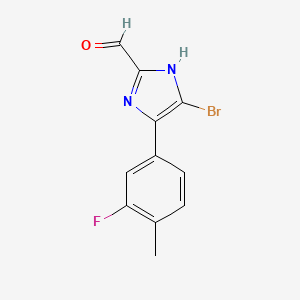
4-(5-Bromo-2-formyl-4-imidazolyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD33022691” is a chemical entity with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD33022691” involves several synthetic routes. One common method includes the reaction of specific precursor molecules under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD33022691” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. The industrial production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022691” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of “MFCD33022691,” while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD33022691” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological assays to study its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the manufacturing of various industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “MFCD33022691” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Propriétés
Formule moléculaire |
C11H5BrFN3O |
|---|---|
Poids moléculaire |
294.08 g/mol |
Nom IUPAC |
4-(5-bromo-2-formyl-1H-imidazol-4-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)6-1-2-7(4-14)8(13)3-6/h1-3,5H,(H,15,16) |
Clé InChI |
FPMOFWDQZWVIOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)





![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)




